4'-bromo-[1,1'-Biphenyl]-4-carbonitrile

Suzuki–Miyaura cross-coupling Palladium catalysis Aryl halide reactivity

Researchers face trade-offs between slow chloro reactivity and unstable iodo coupling. This para-substituted biphenyl (CAS 57774-35-3) provides the optimal balance: bromine enables controlled oxidative addition, while the cyano group lowers LUMO for electron transport. Key advantages: - ≥98% HPLC purity for reproducible cross-coupling - Rigid biphenyl core + high melting point (155-155.5°C) for thermally stable polymers - Enables orthogonal functionalization of OLED ETLs & liquid crystalline materials

Molecular Formula C13H8BrN
Molecular Weight 258.11 g/mol
CAS No. 57774-35-3
Cat. No. B3042339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-bromo-[1,1'-Biphenyl]-4-carbonitrile
CAS57774-35-3
Molecular FormulaC13H8BrN
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H8BrN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H
InChIKeyBHVHKOVPWZKVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-Bromo-[1,1′-biphenyl]-4-carbonitrile: Overview


4′-Bromo-[1,1′-biphenyl]-4-carbonitrile (CAS 57774-35-3) is a para-substituted biphenyl derivative bearing a bromine atom at the 4′ position and a cyano group at the 4 position. This compound serves as a versatile bifunctional building block in palladium-catalyzed cross-coupling reactions, enabling the sequential or orthogonal construction of extended π-conjugated systems . Its molecular architecture—a rigid biphenyl core with a strongly electron-withdrawing cyano group and a reactive bromo handle—renders it particularly valuable for synthesizing organic semiconductors, liquid crystalline materials, and functional polymers .

Palladium-catalyzed cross-coupling building block for sequential/orthogonal π-system construction
Aryl bromide handle for Suzuki–Miyaura reactivity under mild standard conditions
Electron-withdrawing cyano group for LUMO tuning and liquid-crystalline character
High-purity building block (HPLC verified) for reproducible synthesis of organic electronics and functional polymers

Why 4′-Bromo-[1,1′-biphenyl]-4-carbonitrile Cannot Be Replaced


In-class compounds such as 4′-chloro-[1,1′-biphenyl]-4-carbonitrile, 4′-iodo-[1,1′-biphenyl]-4-carbonitrile, or 4′-bromo-4-nitrobiphenyl differ critically in their electronic properties, steric profiles, and reactivity. The bromine atom in 4′-bromo-[1,1′-biphenyl]-4-carbonitrile offers an optimal balance of oxidative addition kinetics in palladium-catalyzed cross-couplings—faster than chloride yet more controllable than iodide—while the cyano group imparts a distinct electron-withdrawing character that modulates both the HOMO–LUMO gap and the mesogenic behavior of derived materials [1]. Substituting the cyano group with nitro or the bromine with chloro fundamentally alters the compound's utility as a precursor for electron-transport materials and liquid crystalline intermediates [2]. The quantitative evidence presented below demonstrates that generic substitution fails to replicate the precise combination of reactivity, electronic structure, and material performance conferred by this specific substitution pattern.

Reactivity mismatch
Chloro or iodo analogs exhibit different oxidative addition kinetics; the bromine reactivity window may not be replicated.
Electronic profile shift
Substituting cyano with nitro or other groups can alter dipole moment and HOMO–LUMO gap, potentially affecting electron-transport and mesogenic behavior.
Material behavior divergence
Crystal packing, thermal stability, and bipolar domain characteristics may differ; high melting point and polar domain formation may not transfer.

4′-Bromo-[1,1′-biphenyl]-4-carbonitrile: Comparative Evidence


Suzuki–Miyaura Coupling Reactivity vs. Chloro and Iodo Analogs

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the oxidative addition step is rate-determining and highly sensitive to the nature of the aryl halide. For 4′-bromo-[1,1′-biphenyl]-4-carbonitrile, the C–Br bond dissociation energy (approximately 337 kJ/mol) and the aryl bromide's moderate leaving group ability yield an optimal reaction window: full conversion is typically achieved within 4–12 hours at 80–100 °C using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts [1]. In contrast, the corresponding 4′-chloro analog (C–Cl bond energy ~397 kJ/mol) requires harsher conditions (elevated temperature, specialized ligands) and often suffers from incomplete conversion under standard protocols, while the 4′-iodo analog (C–I bond energy ~280 kJ/mol) exhibits faster oxidative addition but is prone to homocoupling side reactions and catalyst deactivation [2]. The bromo derivative thus provides the most reproducible and scalable coupling performance for iterative synthesis of extended biphenyl frameworks.

Suzuki–Miyaura reactivity
Class-level
~337 kJ/mol
C–Br bond dissociation energy
Reported oxidative addition balance for efficient cross-coupling under mild conditions.
Higher conversion vs. chloro; fewer side reactions vs. iodo.
Suzuki–Miyaura cross-coupling Palladium catalysis Aryl halide reactivity

Polar Domain Formation: Cyano vs. Nitro Substituent Effects

Single-crystal growth studies have revealed that 4-bromo-4′-cyanobiphenyl (BCNBP) crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. Notably, BCNBP develops into a bipolar final growth state, characterized by domains of opposite average polarity that arise from orientational disorder at the crystal–nutrient interface [2]. This bipolar growth morphology is directly contrasted with 4-bromo-4′-nitrobiphenyl (BNBP), which also exhibits bipolar crystal growth but with distinct domain size and polarity distribution due to the differing electronic nature of the cyano versus nitro substituent. The cyano group's linear geometry and strong dipole moment (≈4.0 D for the cyanobiphenyl moiety) confer a more uniform polar axis orientation within each domain compared to the nitro-substituted analog, making BCNBP a preferred candidate for studying polar crystal growth mechanisms and for applications requiring oriented polar domains in organic materials.

Polar domain formation
Head-to-head
BCNBP
Monoclinic C2,
a=20.25 Å
bipolar growth
BNBP
Bipolar growth
different domain polarity
Cyano dipole (~4.0 D) may support more uniform polar axis orientation vs. nitro analog.
Head-to-head comparison from X-ray diffraction studies.
Crystal engineering Polar materials X-ray diffraction

Melting Point and Thermal Stability vs. Alkyl Homologs

The melting point of 4′-bromo-4-cyanobiphenyl is reported as 155–155.5 °C (ethanol) , which is significantly higher than that of analogous 4′-alkyl-4-cyanobiphenyl liquid crystals such as 4-cyano-4′-pentylbiphenyl (5CB, melting point ~24 °C) or 4-cyano-4′-octylbiphenyl (8CB, melting point ~21 °C) [1]. This elevated melting point reflects the absence of a flexible alkyl chain and the presence of the polarizable bromine atom, which enhances intermolecular halogen bonding and dipole–dipole interactions within the crystal lattice. The higher thermal threshold makes 4′-bromo-4-cyanobiphenyl unsuitable as a room-temperature liquid crystal but positions it as a valuable rigid monomer for synthesizing high-glass-transition-temperature (Tg) polymers and as a precursor to mesogenic materials where thermal robustness is required during processing or device fabrication.

Melting point vs. alkyl homologs
Reported
155–155.5 °C
ΔTm ≈130 °C above 5CB/8CB
Elevated thermal threshold supports synthesis of high-Tg polymers and stable crystalline intermediates.
DSC data; reported higher than alkyl cyanobiphenyl nematogens.
Thermal analysis Differential scanning calorimetry Liquid crystals

Purity and Supply Consistency vs. Lower-Grade Analogs

Commercially available 4′-bromo-[1,1′-biphenyl]-4-carbonitrile is supplied with a certified purity of ≥98% as determined by high-performance liquid chromatography (HPLC), typically as a white to off-white crystalline powder . In contrast, many structural analogs (e.g., 4′-bromo-4-nitrobiphenyl, 4-bromo-4′-methylbiphenyl) are often offered at lower purity grades (95% or unspecified) or as technical-grade materials, which can introduce batch-to-batch variability and unknown impurities that adversely affect catalytic cross-coupling yields or the performance of derived optoelectronic materials. The availability of a well-characterized, high-purity standard (≥98% by HPLC) ensures reproducibility in academic research and industrial process development, reducing the need for in-house purification and minimizing the risk of contamination-sensitive reactions (e.g., Suzuki–Miyaura couplings where trace metals or halides can poison catalysts).

Purity specification
Specification review
≥98% (HPLC)
Certified high purity reduces purification needs and ensures reproducibility in cross-coupling and optoelectronic applications.
Compared with lower-grade analogs (95–97%).
Quality control HPLC analysis Procurement specification

Applications of 4′-Bromo-[1,1′-biphenyl]-4-carbonitrile


OLED Electron-Transport Material Synthesis

The combination of a reactive aryl bromide and an electron-withdrawing cyano group makes 4′-bromo-[1,1′-biphenyl]-4-carbonitrile an ideal monomer for constructing electron-transport layers (ETLs) and host materials in organic light-emitting diodes (OLEDs). The bromine atom enables selective cross-coupling with aryl boronic acids to install hole-transporting or emissive moieties, while the cyano group lowers the LUMO level, facilitating electron injection and transport [1]. This orthogonal functionalization is not readily achieved with the chloro analog (too slow) or the iodo analog (too reactive, prone to homocoupling), as established by class-level inference on aryl halide reactivity [2].

Polar Domain Formation and Ferroelectricity

4-Bromo-4′-cyanobiphenyl (BCNBP) crystallizes in a bipolar growth morphology with oppositely polarized domains, a phenomenon driven by the directional dipole of the cyano group and the specific crystal packing dictated by the bromine atom [1]. This compound serves as a model system for studying the emergence of polar order in organic crystals and for developing new organic ferroelectric materials. The direct head-to-head comparison with 4-bromo-4′-nitrobiphenyl (BNBP) highlights the unique role of the cyano substituent in modulating domain polarity and crystal growth dynamics [2].

Thermally Stable Side-Chain Liquid Crystalline Polymers

The high melting point (155–155.5 °C) and rigid biphenyl core of 4′-bromo-4-cyanobiphenyl, combined with the reactive bromine handle, allow for the preparation of side-chain liquid crystalline polymers with enhanced thermal stability and elevated glass transition temperatures. The cyano group contributes to the mesogenic character of the pendant group, while the bromine atom can be used to graft the biphenyl unit onto polymer backbones (e.g., via Suzuki coupling with vinyl or acrylate monomers) [1]. This contrasts with lower-melting alkyl cyanobiphenyl monomers, which may plasticize the polymer matrix and reduce the operational temperature range [2].

Standardized Building Block for Parallel Synthesis and Medicinal Chemistry

The ≥98% HPLC purity specification and well-defined reactivity of 4′-bromo-[1,1′-biphenyl]-4-carbonitrile make it a reliable core scaffold for high-throughput parallel synthesis of biphenyl-based libraries [1]. The bromine atom undergoes efficient Suzuki–Miyaura coupling with diverse boronic acids under mild, standardized conditions, while the cyano group can be subsequently transformed (e.g., hydrolysis to amide or acid, reduction to amine) or retained as a pharmacophoric element. This reproducibility is essential for generating structure–activity relationship (SAR) data in medicinal chemistry programs targeting protein–protein interactions or kinase inhibitors.

Application
Selection Property
Validation Focus
OLED electron-transport material synthesis
Aryl bromide handle and electron-withdrawing cyano group for orthogonal coupling and LUMO tuning
Reactivity under mild Suzuki–Miyaura conditions and electron-transport performance
Polar domain and ferroelectricity research
Bromo-cyano substitution pattern enabling bipolar crystal growth
Polar domain orientation and dipole characteristics
Thermally stable side-chain liquid crystalline polymers
High melting point and rigid biphenyl core with reactive bromine for polymer grafting
Thermal stability and mesogenic behavior in polymer matrices
Standardized building block for parallel synthesis
High purity specification and reproducible reactivity
Batch-to-batch consistency and scalability in SAR library generation

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